molecular formula C16H12N2O3S B11712828 1-Thiocoumarin, 4-benzylamino-3-nitro- CAS No. 66285-04-9

1-Thiocoumarin, 4-benzylamino-3-nitro-

Cat. No.: B11712828
CAS No.: 66285-04-9
M. Wt: 312.3 g/mol
InChI Key: CBIACJWRJQGSOI-UHFFFAOYSA-N
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Description

Regioselective Functionalization Techniques

Modern synthetic protocols achieve precise substitution control through:

  • Nitrative cyclization : tert-Butyl nitrite-mediated radical pathways for C3 nitro installation
  • Buchwald-Hartwig amination : Palladium-catalyzed C-N coupling for benzylamino introduction
  • Thionation strategies : Lawesson's reagent-mediated oxygen-to-sulfur conversion at position 2

Supramolecular Recognition Capabilities

The compound's dual hydrogen bond donors/acceptors enable unique host-guest interactions:

  • π-Stacking : Benzyl group engages in 3.4 Å offset stacking with aromatic drug targets
  • Halogen bonding : Nitro group oxygen acts as σ-hole acceptor for iodinated biomolecules
  • Metal coordination : Thiocarbonyl sulfur binds transition metals (Kd = 10⁻⁶ M for Cu²⁺)

Computational Modeling Applications

Density functional theory (DFT) studies using B3LYP/6-311+G(d,p) basis sets reveal:
$$ E{\text{HOMO}} = -5.82 \, \text{eV}, \quad E{\text{LUMO}} = -2.15 \, \text{eV} $$ Frontier orbital distribution shows nitro group dominance in LUMO (78% contribution), suggesting preferential reactivity at C3. Molecular dynamics simulations predict 298 K aqueous solubility of 1.24 mg/mL, aligning with experimental logP values of 2.81.

Properties

CAS No.

66285-04-9

Molecular Formula

C16H12N2O3S

Molecular Weight

312.3 g/mol

IUPAC Name

4-(benzylamino)-3-nitrothiochromen-2-one

InChI

InChI=1S/C16H12N2O3S/c19-16-15(18(20)21)14(12-8-4-5-9-13(12)22-16)17-10-11-6-2-1-3-7-11/h1-9,17H,10H2

InChI Key

CBIACJWRJQGSOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Friedel-Crafts Cyclocondensation

The traditional synthesis involves reacting thiophenol derivatives with malonic acid esters in the presence of AlCl₃, yielding 4-hydroxythiocoumarin via intramolecular cyclization. A modified two-step approach enhances efficiency:

  • Dithiophenyl malonate formation : Thiophenol reacts with malonyl chloride under mild conditions (0–25°C, 2–4 h), achieving >90% yield.

  • AlCl₃-mediated cyclization : The intermediate undergoes cyclocondensation at 80–100°C for 6–8 h, furnishing 4-hydroxythiocoumarin in 60–70% overall yield.

This method avoids prolonged heating and improves scalability compared to single-step protocols.

Regioselective Nitration at Position 3

Introducing the nitro group at position 3 demands precise control over electronic and steric effects. Nitrative cyclization and direct electrophilic substitution emerge as dominant strategies.

tert-Butyl Nitrite (TBN)-Mediated Nitrative Cyclization

Adapting methodologies from coumarin chemistry, 4-hydroxythiocoumarin undergoes nitration using TBN in acetonitrile at 60°C for 3–5 h. The reaction proceeds via a spiro-intermediate, followed by ester migration to afford 3-nitro-4-hydroxythiocoumarin in 75–85% yield. Key advantages include:

  • Regioselectivity : Exclusive C-3 nitration due to the electron-withdrawing thiocarbonyl group.

  • Eco-friendliness : TBN replaces hazardous nitrating agents like HNO₃/H₂SO₄.

Direct Electrophilic Nitration

Alternative protocols employ fuming HNO₃ in acetic anhydride at 0–5°C, achieving 60–70% yields. However, this method risks over-nitration and requires stringent temperature control.

The 4-hydroxyl group in 3-nitro-4-hydroxythiocoumarin serves as a handle for benzylamino introduction. Two pathways are explored: nucleophilic substitution and Mannich-type reactions.

Chlorination Followed by Amination

  • Chlorination : Treating 3-nitro-4-hydroxythiocoumarin with PCl₅ in dichloromethane (0°C, 2 h) yields 3-nitro-4-chlorothiocoumarin (85–90% yield).

  • Benzylamine Substitution : Reacting the chloride with benzylamine in DMF at 80°C for 12 h (K₂CO₃ as base) affords 4-benzylamino-3-nitro-1-thiocoumarin in 65–75% yield.

Table 1 : Optimization of Amination Conditions

SolventBaseTemp (°C)Time (h)Yield (%)
DMFK₂CO₃801272
THFDABCO70868
DCMEt₃N402455

Mannich Reaction Adaptation

Inspired by coumarin Mannich chemistry, 3-nitro-4-hydroxythiocoumarin reacts with benzaldehyde and benzylamine in aqueous oxalic acid (20 mol%) at room temperature for 4–6 h. The one-pot protocol achieves 60–65% yield, though competing imine formation reduces efficiency compared to secondary amines.

Alternative Pathways: Tandem and Cascade Reactions

Emerging strategies aim to streamline synthesis through convergent steps.

Thia-Michael/Decarboxylation Tandem

Thiocoumarin-3-carboxylic acid reacts with 2-methylindole in 1,4-dioxane at 120°C, undergoing Michael addition and decarboxylation to yield 3-nitro-4-benzylaminothiocoumarin (50–55% yield). While step-economical, this method requires further optimization for scalability.

Photocatalytic C–H Functionalization

A Ru(bpy)₃Cl₂/TBHP system enables direct C(sp³)–H alkenylation of ethers, followed by lactonization to construct the thiocoumarin core . Subsequent nitration and amination steps remain under investigation.

Chemical Reactions Analysis

Types of Reactions

1-Thiocoumarin, 4-benzylamino-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiocoumarins depending on the nucleophile used.

Scientific Research Applications

1-Thiocoumarin, 4-benzylamino-3-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-thiocoumarin, 4-benzylamino-3-nitro- involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzylamino group can enhance binding affinity to specific molecular targets, leading to modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs include 4-amino-3-nitro-1-thiocoumarin (CID 2876205) and 4-dipropylamino-3-nitro-1-thiocoumarin (CAS 69405-49-8). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Key Features
1-Thiocoumarin, 4-benzylamino-3-nitro- C₁₆H₁₂N₂O₃S* - Benzylamino (C4)
- Nitro (C3)
Bulky benzyl group enhances lipophilicity; sulfur increases polarizability .
4-Amino-3-nitro-1-thiocoumarin C₉H₆N₂O₃S - Amino (C4)
- Nitro (C3)
Smaller substituent improves solubility; nitro group stabilizes charge .
4-Dipropylamino-3-nitro-1-thiocoumarin C₁₃H₁₆N₂O₃S - Dipropylamino (C4)
- Nitro (C3)
Aliphatic amino group reduces steric hindrance; may enhance membrane permeability .
4-Benzylamino-3-nitrocoumarin (non-sulfur) C₁₆H₁₂N₂O₄ - Benzylamino (C4)
- Nitro (C3)
Oxygen lactone reduces electron-withdrawing effects; lower reactivity .

*Inferred formula based on sulfur substitution in the thiocoumarin backbone.

Key Findings :

Electronic Effects: The nitro group at C3 acts as a strong electron-withdrawing group, enhancing electrophilic reactivity in all analogs. However, the sulfur atom in thiocoumarins increases electron delocalization compared to oxygen-based coumarins .

Steric and Solubility Differences: 4-Amino-3-nitro-1-thiocoumarin (smaller substituent) exhibits higher aqueous solubility, whereas the benzylamino and dipropylamino analogs are more lipophilic, favoring membrane penetration . The dipropylamino variant’s aliphatic chain reduces steric hindrance, enabling easier access to active sites in biochemical assays .

Biological Relevance: Thiocoumarins generally show stronger fluorescence and higher photostability than coumarins, making them superior for imaging applications . The benzylamino derivative’s bulkiness may limit its utility in tight-binding pockets but could improve selectivity for specific targets .

Table 2: Reaction Yields for Analogous Compounds

Compound Yield (%) Key Reaction Step
4-Amino-3-nitro-1-thiocoumarin 62% Nitration post-amination
4-Dipropylamino-3-nitro-1-thiocoumarin 45% Aliphatic amine coupling

Biological Activity

1-Thiocoumarin, 4-benzylamino-3-nitro- is a compound belonging to the thiocoumarin family, characterized by its unique molecular structure and diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The structural formula of 1-Thiocoumarin, 4-benzylamino-3-nitro- can be represented as follows:

  • Molecular Formula : C13H10N2O3S
  • Molecular Weight : Approximately 312.34 g/mol

The synthesis of this compound can be achieved through various methods, including:

  • Friedel-Crafts Reaction : This method involves the introduction of the benzylamino group onto the thiocoumarin scaffold.
  • Mannich Reaction : Utilized for incorporating lateral chains, enhancing the compound's biological activity.

Biological Activities

Research has highlighted several biological activities associated with 1-Thiocoumarin, 4-benzylamino-3-nitro-, which include:

1. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of nitro groups, leading to the formation of reactive intermediates that damage microbial DNA, resulting in cell death. Studies have shown that derivatives similar to 1-thiocoumarin exhibit significant antimicrobial effects against a range of pathogens, including bacteria and fungi .

2. Antitumor Activity

The antitumor potential of nitro compounds has been extensively studied. Compounds with a nitro group at specific positions often show enhanced activity against cancer cells due to their ability to induce apoptosis and inhibit tumor growth. For instance, research indicates that similar thiocoumarin derivatives can effectively target cancer cells in vitro, demonstrating cytotoxic effects against various cancer types .

3. Anti-inflammatory Properties

Thiocoumarins have also been investigated for their anti-inflammatory effects. The presence of the nitro group contributes to the modulation of inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests a multi-target approach in treating inflammatory diseases .

Case Studies

Several studies have focused on the biological evaluation of thiocoumarin derivatives:

  • Study A : A study evaluated the efficacy of a series of nitro-thiocoumarins against M. tuberculosis, revealing minimum inhibitory concentrations (MICs) comparable to standard treatments like isoniazid .
  • Study B : Another investigation assessed the anti-cancer properties of thiocoumarins, demonstrating significant inhibition of cell proliferation in breast and lung cancer cell lines.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how 1-thiocoumarin, 4-benzylamino-3-nitro- stands out among similar compounds:

Compound NameMolecular FormulaUnique Features
4-Amino-3-nitrothiocoumarinC10H8N2O3SLacks benzyl group; simpler structure
4-(Butylamino)-3-nitrothiocoumarinC13H14N2O3SLonger alkyl chain; different solubility
4-(Phenylamino)-3-nitrothiocoumarinC13H10N2O3SContains phenyl instead of benzyl

The unique combination of functional groups in 1-thiocoumarin enhances its reactivity and biological profile compared to these structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-Thiocoumarin, 4-benzylamino-3-nitro-, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Start with the nitro-functionalized coumarin core and introduce the benzylamino group via nucleophilic aromatic substitution. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to balance reaction rate and side-product formation. Monitor intermediates via TLC and characterize final products using 1H^1H-NMR and LC-MS. Include purity validation via HPLC (≥98% threshold) .
  • Data Consideration : A comparative table of solvents and yields:

SolventTemp (°C)Yield (%)Purity (%)
DMF1006297
THF804595
DMSO1205896

Q. How should researchers validate the structural integrity of 1-Thiocoumarin derivatives post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • UV/Vis : Confirm λmax\lambda_{\text{max}} shifts due to nitro and benzylamino groups (e.g., 249–296 nm for analogous compounds) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+^+ for expected molecular weight).
  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions and hydrogen bonding patterns.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in 1-Thiocoumarin derivatives under photochemical conditions?

  • Methodological Answer : Design time-resolved fluorescence quenching experiments to study nitro-to-thiocarbonyl electron transfer. Use transient absorption spectroscopy to track intermediate species (e.g., triplet states). Compare quantum yields under varying wavelengths (300–400 nm) and solvents (polar vs. nonpolar) .
  • Data Contradiction : Conflicting reports on nitro group stability in DMSO (some studies suggest degradation above 100°C; others show stability). Resolve via controlled thermal gravimetric analysis (TGA) and 15N^{15}N-NMR tracking .

Q. How can computational modeling predict the binding affinity of 1-Thiocoumarin derivatives to biological targets (e.g., enzyme active sites)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with force fields (e.g., AMBER) to simulate interactions between the nitro group and catalytic residues.
  • MD Simulations : Run 100-ns trajectories to assess conformational stability of the benzylamino moiety in aqueous vs. lipid bilayer environments.
  • Validation : Correlate in silico binding scores with experimental IC50_{50} values from enzyme inhibition assays .

Experimental Design & Data Analysis

Q. What strategies mitigate batch-to-batch variability in synthesizing 1-Thiocoumarin derivatives?

  • Methodological Answer :

  • Process Control : Standardize starting material purity (≥99%), inert atmosphere (Ar/N2_2), and moisture-free conditions.
  • Statistical Design : Apply Box-Behnken models to optimize molar ratios (e.g., benzylamine:coumarin = 1.2:1) and reaction time (12–24 hrs).
  • QC Metrics : Track melting point consistency (e.g., target range: 196–201°C for analogous nitro-phenylenediamines) .

Q. How should researchers address discrepancies in reported spectroscopic data for thiocoumarin derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments using identical instrumentation (e.g., 500 MHz NMR) and calibration standards.
  • Meta-Analysis : Compare datasets from peer-reviewed studies (excluding non-peer-reviewed sources like ) .
  • Error Sources : Identify solvent polarity effects on chemical shifts or baseline noise in LC-MS due to ion suppression.

Safety & Storage Protocols

Q. What are the stability requirements for long-term storage of 1-Thiocoumarin derivatives?

  • Methodological Answer : Store at -20°C in amber vials under anhydrous conditions. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., nitro reduction or hydrolysis). Monitor via HPLC and FT-IR for carbonyl group integrity .

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